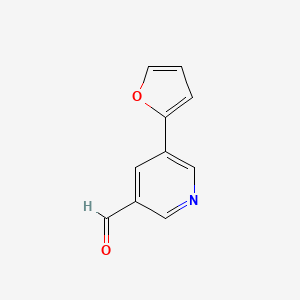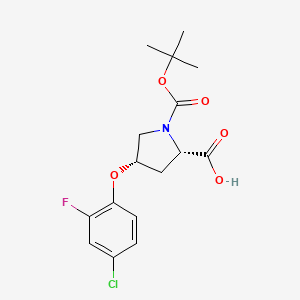
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a phenoxy group substituted with chlorine and fluorine atoms. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group with the Boc group, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial-scale production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as chiral separation and crystallization are used to ensure the desired (2S,4S) configuration. The process may involve the use of environmentally friendly solvents and reagents to adhere to green chemistry principles .
化学反应分析
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenoxy group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
Chemistry
In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structure allows it to act as a ligand in various biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a building block for the synthesis of drug candidates targeting specific diseases.
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
作用机制
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the phenoxy group contributes to its binding affinity with biological targets. The pyrrolidine ring enhances the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid is unique due to the presence of the chloro and fluoro substituents on the phenoxy group. These substituents enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
(2S,4S)-4-(4-chloro-2-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMECCTUGTIFMGB-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
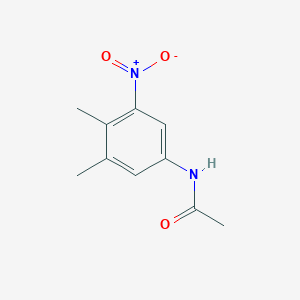
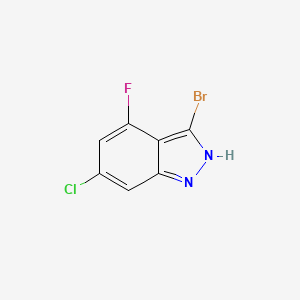

![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
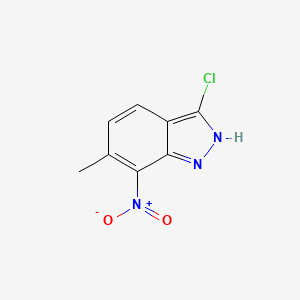
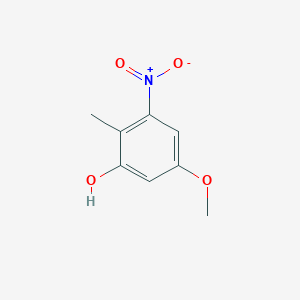
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)
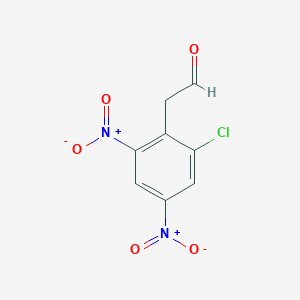

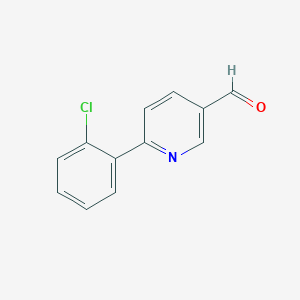
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)
